3-Trimethylsilylpropanoyl chloride

Description

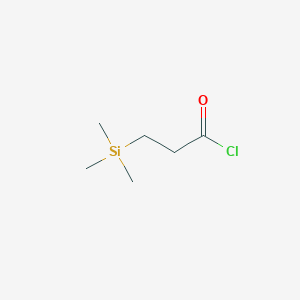

3-Trimethylsilylpropanoyl chloride (CAS 18187-38-7, molecular formula C₆H₁₃ClSi) is an organosilicon compound featuring a propanoyl chloride backbone with a trimethylsilyl (-Si(CH₃)₃) group attached to the third carbon (β-position) . This structure combines the reactivity of an acyl chloride with the steric and electronic effects of the silyl group. The compound is primarily utilized in organic synthesis for silylation reactions, where it introduces the trimethylsilyl moiety into target molecules, often to protect hydroxyl or amine groups or modify solubility . Its molecular weight is approximately 148.54 g/mol, derived from its formula.

Properties

CAS No. |

18187-31-0 |

|---|---|

Molecular Formula |

C6H13ClOSi |

Molecular Weight |

164.7 g/mol |

IUPAC Name |

3-trimethylsilylpropanoyl chloride |

InChI |

InChI=1S/C6H13ClOSi/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3 |

InChI Key |

JOLXPNFNBVPESL-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)CCC(=O)Cl |

Canonical SMILES |

C[Si](C)(C)CCC(=O)Cl |

Synonyms |

3-(Trimethylsilyl)propanoyl chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 3-trimethylsilylpropanoyl chloride with structurally or functionally related compounds:

Reactivity and Functional Group Influence

- This compound: Combines acyl chloride reactivity (nucleophilic substitution at the carbonyl carbon) with the silyl group’s steric bulk, which may slow reactions compared to simpler acyl chlorides. The silyl group enhances stability against hydrolysis but remains moisture-sensitive .

- Trimethylsilyl chloride : A classic silylating agent with rapid reactivity toward hydroxyl and amine groups. Highly moisture-sensitive, requiring anhydrous conditions .

- Triisopropylsilyl chloride : Bulkier silyl group provides superior steric protection for alcohols in complex syntheses. Reacts more selectively but requires harsher conditions for removal .

- Sulfonyl chlorides (e.g., CF₃SO₂Cl) : React with amines to form sulfonamides or act as leaving groups in elimination reactions. Less electrophilic than acyl chlorides but more thermally stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.